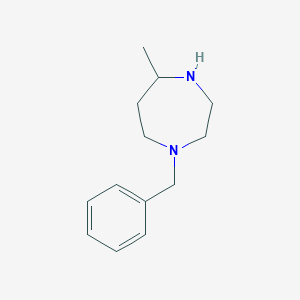

1-Benzyl-5-methyl-1,4-diazepane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-5-methyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-12-7-9-15(10-8-14-12)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJUKENLCKCHQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-1-Benzyl-5-methyl-1,4-diazepane chemical properties

Abstract

(R)-1-Benzyl-5-methyl-1,4-diazepane, identified by CAS number 1620097-06-4, is a chiral heterocyclic compound that has garnered significant attention in medicinal chemistry.[1][2] It serves as a crucial intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist approved for the treatment of insomnia.[1][2] This technical guide provides a comprehensive overview of the compound's chemical properties, detailed synthetic protocols, its pivotal role in pharmaceutical manufacturing, and the broader significance of the 1,4-diazepane scaffold in drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Physicochemical Properties

Chemical Identity

(R)-1-Benzyl-5-methyl-1,4-diazepane is a seven-membered heterocyclic compound featuring two nitrogen atoms.[3] Its structure is characterized by a benzyl group attached to the nitrogen at position 1 and a methyl group at the chiral center, carbon-5, conferring the (R)-configuration.[1][3] This specific stereochemistry is paramount for its primary application.[1]

Caption: Chemical Structure of (R)-1-Benzyl-5-methyl-1,4-diazepane

Physicochemical Data

The following table summarizes the key chemical and physical properties of the compound.

| Property | Value | Source |

| CAS Number | 1620097-06-4 | [1][4] |

| IUPAC Name | (5R)-1-benzyl-5-methyl-1,4-diazepane | [1][4] |

| Molecular Formula | C₁₃H₂₀N₂ | [1][4][5] |

| Molecular Weight | 204.31 g/mol | [1][4][5] |

| InChI Key | PQJUKENLCKCHQX-GFCCVEGCSA-N | [4][5] |

| Canonical SMILES | C[C@@H]1CCN(CCN1)CC2=CC=CC=C2 | [4][5] |

| Appearance | Data not consistently available; may be an oil or semi-solid | - |

| Solubility | Expected to be soluble in organic solvents and less soluble in water | [6] |

| XLogP3 | 1.9 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

Synthesis and Characterization

The synthesis of enantiomerically pure (R)-1-Benzyl-5-methyl-1,4-diazepane is a critical step in the production of Suvorexant. A common and effective method involves the reduction of a cyclic dione precursor.

Synthetic Protocol: Reduction of (R)-1-benzyl-7-methyl-1,4-diazepane-2,5-dione

This procedure outlines a robust method for the synthesis of the target compound. The causality behind this choice of reaction is the high efficiency of lithium aluminum hydride (LiAlH₄) in reducing amide carbonyls to their corresponding amines, which directly forms the desired diazepane ring structure from its dione precursor.

Step-by-Step Methodology:

-

Preparation: A solution of the starting material, (R)-1-benzyl-7-methyl-1,4-diazepane-2,5-dione (10 mmol), is prepared in 100 ml of anhydrous tetrahydrofuran (THF).[1]

-

Reducing Agent Suspension: In a separate flask under an inert atmosphere and cooled in an ice-water bath, lithium aluminum hydride (LiAlH₄) (60 mmol) is suspended. The use of a significant excess of LiAlH₄ ensures the complete reduction of both amide groups.

-

Addition: The solution of the diazepane-2,5-dione is added portionwise to the LiAlH₄ suspension. This controlled addition is crucial to manage the exothermic nature of the reaction.[1]

-

Reaction: The reaction mixture is allowed to warm to 25 °C and is stirred overnight to ensure the reaction proceeds to completion.[1]

-

Quenching: After the reaction is complete, the mixture is cooled to 0 °C. The excess LiAlH₄ is carefully quenched by the dropwise addition of 15 ml of a 2M HCl solution.[1] This step must be performed with extreme caution due to the vigorous evolution of hydrogen gas.

-

Basification and Extraction: The mixture is then basified by adding 20 ml of a 3M sodium hydroxide solution to precipitate the aluminum salts and liberate the free amine product.[1] The product can then be extracted into an organic solvent, dried, and concentrated.

-

Purification: The crude product is typically purified using column chromatography to yield high-purity (R)-1-Benzyl-5-methyl-1,4-diazepane.

Caption: Synthetic Workflow for (R)-1-Benzyl-5-methyl-1,4-diazepane

Analytical Characterization

To ensure the identity, purity, and stereochemical integrity of the synthesized compound, a suite of analytical techniques is employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected molecular formula.[7]

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric excess (e.e.) of the (R)-enantiomer, a critical quality attribute for its use in pharmaceutical synthesis.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the presence of key functional groups and the absence of starting material carbonyls.

Applications in Drug Development

Key Intermediate for Suvorexant

The primary and most significant application of (R)-1-Benzyl-5-methyl-1,4-diazepane is as a pivotal building block in the multi-step synthesis of Suvorexant.[1][2] Suvorexant is a dual orexin receptor antagonist (DORA) used for the treatment of insomnia. The (R)-configuration at the 5-position of the diazepane ring is absolutely essential for the final drug's biological activity.[1][3] Stereochemistry directly dictates the three-dimensional shape of the molecule, which in turn governs its binding affinity and efficacy at the orexin receptors OX1R and OX2R. The (S)-enantiomer does not exhibit the same pharmacological profile, underscoring the importance of stereoselective synthesis.[3]

The 1,4-Diazepane Privileged Scaffold

The seven-membered 1,4-diazepane ring is recognized in medicinal chemistry as a "privileged scaffold".[1][8] This designation is due to its structural versatility and its recurring presence in a wide range of biologically active compounds. Derivatives of 1,4-diazepines have been investigated for numerous therapeutic applications, including:

-

Anticonvulsant and antianxiety agents[8]

-

Antimicrobial and antitumor activities[8]

-

Central nervous system (CNS) active agents

The conformational flexibility of the seven-membered ring allows it to present substituents in various spatial orientations, enabling effective interaction with diverse biological targets.[3]

Safety and Handling

GHS Hazard Classification

Based on available data, (R)-1-Benzyl-5-methyl-1,4-diazepane is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed[4]

-

H315: Causes skin irritation[4]

-

H319: Causes serious eye irritation[4]

-

H335: May cause respiratory irritation[4]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Storage

It is recommended to store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials. For long-term stability, storage at 2-8°C under an inert atmosphere is advised.

Conclusion

(R)-1-Benzyl-5-methyl-1,4-diazepane is more than a simple chemical intermediate; it is a precisely engineered chiral building block whose stereochemical integrity is fundamental to the efficacy of a modern therapeutic agent. Its synthesis highlights key principles of asymmetric synthesis and reduction chemistry. Furthermore, its core 1,4-diazepane structure exemplifies a privileged scaffold that continues to be a source of inspiration for the design of new pharmacologically active molecules. Further research into derivatives of this versatile scaffold could unlock new avenues for drug discovery.[2]

References

-

Benchchem. (R)-1-Benzyl-5-methyl-1,4-diazepane.

-

CymitQuimica. CAS 1001401-60-0: (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate.

-

ScienceDirect. Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate.

-

PubChem. (5R)-1-Benzyl-5-methyl-1,4-diazepane.

-

precisionFDA. 1-BENZYL-5-METHYL-1,4-DIAZEPANE, (R)-.

-

Benchchem. An In-Depth Technical Guide to (R)-1-benzyl-5-methyl-1,4-diazepane (CAS: 1620097-06-4).

-

BLDpharm. 1620097-06-4|(R)-1-Benzyl-5-methyl-1,4-diazepane.

-

Pharmaffiliates. (R)-1-Benzyl-5-methyl-1,4-diazepane.

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION.

-

Benchchem. Stereochemistry of this compound: A Technical Guide.

-

Smolecule. 1-Benzyl-5-methyl-4-pyrimidin-2-yl-1,4-diazepane.

-

Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of some 1,4-diazepines derivatives.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. (5R)-1-Benzyl-5-methyl-1,4-diazepane | C13H20N2 | CID 51624615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. CAS 1001401-60-0: (R)-benzyl 5-methyl-1,4-diazepane-1-carb… [cymitquimica.com]

- 7. html.rhhz.net [html.rhhz.net]

- 8. ijpcbs.com [ijpcbs.com]

An In-depth Technical Guide to the Synthesis of (S)-1-Benzyl-5-methyl-1,4-diazepane

Introduction

(S)-1-Benzyl-5-methyl-1,4-diazepane is a chiral heterocyclic compound of significant interest in medicinal chemistry. Its molecular structure features a seven-membered diazepane ring, substituted at the 1-position with a benzyl group and at the 5-position with a methyl group, with the stereochemistry at the C5 position designated as (S). This specific enantiomer is a crucial building block in the synthesis of various pharmacologically active molecules. The inherent chirality and the conformational flexibility of the diazepane ring are pivotal for its interaction with biological targets. This guide provides a comprehensive overview of a robust and widely applicable synthetic route to (S)-1-Benzyl-5-methyl-1,4-diazepane, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations for researchers, scientists, and drug development professionals.

The synthesis of chiral 1,4-diazepanes is an area of active research, with various strategies being developed, including asymmetric reductive amination and chiral pool synthesis.[1][2][3] The method detailed in this guide leverages the chiral pool approach, starting from the readily available and enantiomerically pure amino acid, (S)-alanine.[4][5] This strategy offers a reliable and scalable route to the target molecule with excellent stereochemical control.

Synthetic Strategy: A Chiral Pool Approach from (S)-Alanine

The chosen synthetic pathway commences with (S)-alanine, a naturally occurring amino acid, to introduce the desired stereocenter at the future C5 position of the diazepane ring. This approach is advantageous as it obviates the need for a separate chiral resolution step, which can often be inefficient and costly. The overall strategy involves a multi-step sequence including protection, reduction, activation, nucleophilic substitution, and final ring closure via intramolecular reductive amination.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, (S)-1-Benzyl-5-methyl-1,4-diazepane, reveals a key disconnection at the N1-C2 and N4-C3 bonds, suggesting a cyclization precursor. This precursor can be envisioned as a linear diamine, which in turn can be constructed from a chiral amino alcohol derived from (S)-alanine.

Caption: Retrosynthetic analysis of (S)-1-Benzyl-5-methyl-1,4-diazepane.

Synthetic Workflow Overview

The forward synthesis involves a sequence of well-established and high-yielding reactions. The key transformations are summarized in the workflow diagram below. Each step is designed to proceed with high fidelity and minimal side reactions, ensuring a clean conversion to the desired product.

Caption: Overall synthetic workflow for (S)-1-Benzyl-5-methyl-1,4-diazepane.

Detailed Experimental Protocols

Part 1: Synthesis of the Chiral Building Block

Step 1: N-Protection of (S)-Alanine

The synthesis commences with the protection of the amino group of (S)-alanine. The benzyloxycarbonyl (Cbz) group is an ideal choice due to its stability under various reaction conditions and its facile removal via hydrogenolysis.

-

Reaction: (S)-Alanine is reacted with benzyl chloroformate in the presence of a base, such as sodium carbonate, in an aqueous/organic biphasic system.

-

Rationale: The basic conditions deprotonate the amino group, enhancing its nucleophilicity for attack on the carbonyl carbon of benzyl chloroformate. The Cbz group protects the amine from participating in subsequent reduction and benzylation steps.

Protocol:

-

Dissolve (S)-alanine (1.0 eq) in 2 M sodium carbonate solution.

-

Cool the solution to 0 °C in an ice bath.

-

Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Wash the aqueous layer with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer with 2 M HCl to pH 2-3, leading to the precipitation of the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield N-Cbz-(S)-alanine.

Step 2: Reduction of the Carboxylic Acid

The carboxylic acid of N-Cbz-(S)-alanine is reduced to the corresponding primary alcohol. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation.

-

Reaction: N-Cbz-(S)-alanine is treated with LAH in an anhydrous ethereal solvent like tetrahydrofuran (THF).

-

Rationale: LAH provides a source of hydride ions (H⁻) that readily reduce the carboxylic acid to the alcohol. The reaction is typically performed at low temperatures to control its exothermicity.

Protocol:

-

Suspend LAH (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C.

-

Add a solution of N-Cbz-(S)-alanine (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

-

Filter the resulting aluminum salts and wash with THF.

-

Concentrate the filtrate under reduced pressure to obtain (S)-2-(benzyloxycarbonylamino)propan-1-ol.

Step 3: N-Benzylation of the Amino Alcohol

The primary amine of the amino alcohol, once deprotected, is benzylated. This step introduces the benzyl group at the N1 position of the future diazepane ring. A direct reductive amination approach is efficient for this transformation.[6]

-

Reaction: The Cbz-protected amino alcohol is first deprotected via hydrogenolysis and then reacted with benzaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride.

-

Rationale: Hydrogenolysis cleaves the Cbz group, liberating the free amine. The amine then condenses with benzaldehyde to form an imine intermediate, which is subsequently reduced in situ by the hydride reagent to the secondary amine.

Protocol:

-

Dissolve (S)-2-(benzyloxycarbonylamino)propan-1-ol (1.0 eq) in methanol.

-

Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 4 hours.

-

Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain (S)-2-aminopropan-1-ol.

-

Dissolve the crude amino alcohol and benzaldehyde (1.1 eq) in dichloromethane (DCM).

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Stir the reaction at room temperature for 12 hours.

-

Quench the reaction with saturated sodium bicarbonate solution and extract the product with DCM.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (S)-2-(benzylamino)propan-1-ol.

Part 2: Assembly of the Diazepane Ring

Step 4: Activation of the Hydroxyl Group

The primary alcohol of (S)-2-(benzylamino)propan-1-ol is converted into a good leaving group to facilitate the subsequent nucleophilic substitution. Mesylation is a common and effective method for this activation.

-

Reaction: The alcohol is treated with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (TEA).

-

Rationale: The lone pair on the oxygen of the hydroxyl group attacks the electrophilic sulfur atom of MsCl. TEA acts as a base to neutralize the HCl generated during the reaction, driving it to completion. The resulting mesylate is an excellent leaving group.

Protocol:

-

Dissolve (S)-2-(benzylamino)propan-1-ol (1.0 eq) and TEA (1.5 eq) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Add MsCl (1.2 eq) dropwise.

-

Stir the reaction at 0 °C for 1 hour.

-

Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude mesylate, which is used directly in the next step.

Step 5: Nucleophilic Substitution with a Protected Amine

The activated mesylate is displaced by a protected amine, N-Boc-ethylenediamine, to form the linear diamine precursor.

-

Reaction: The crude mesylate is reacted with N-Boc-ethylenediamine in a polar aprotic solvent such as acetonitrile.

-

Rationale: The terminal amino group of N-Boc-ethylenediamine acts as a nucleophile, displacing the mesylate group in an SN2 reaction. The Boc group protects the other nitrogen, preventing side reactions.

Protocol:

-

Dissolve the crude mesylate from the previous step and N-Boc-ethylenediamine (1.2 eq) in acetonitrile.

-

Add potassium carbonate (2.0 eq) as a base.

-

Heat the reaction mixture to reflux for 12 hours.

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the protected linear diamine.

Step 6: Deprotection of the Boc Group

The Boc protecting group is removed under acidic conditions to liberate the terminal primary amine, which is necessary for the final cyclization step.

-

Reaction: The Boc-protected diamine is treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

-

Rationale: The acid protonates the carbonyl oxygen of the Boc group, leading to its cleavage and the formation of the free amine.

Protocol:

-

Dissolve the protected linear diamine (1.0 eq) in DCM.

-

Add TFA (5.0 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

-

Dry the organic layer, filter, and concentrate to obtain the deprotected linear diamine.

Step 7: Intramolecular Reductive Amination (Cyclization)

The final step involves the formation of the 1,4-diazepane ring through an intramolecular reductive amination.

-

Reaction: The deprotected linear diamine is treated with a suitable aldehyde or ketone source to form a cyclic iminium ion intermediate, which is then reduced to the diazepane. In this case, the cyclization can be promoted by heating with a mild reducing agent.

-

Rationale: This key ring-forming step proceeds via an intramolecular nucleophilic attack of the terminal primary amine onto an in-situ formed imine or related species, followed by reduction.[7][8]

Protocol:

-

Dissolve the deprotected linear diamine (1.0 eq) in a suitable solvent such as methanol.

-

Add a catalytic amount of a mild acid, such as acetic acid.

-

Add a reducing agent, for instance, sodium cyanoborohydride (NaBH₃CN) (1.5 eq).

-

Heat the reaction mixture to reflux for 6 hours.

-

Cool the reaction and quench with water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by column chromatography to afford the final product, (S)-1-Benzyl-5-methyl-1,4-diazepane.[9]

Data Summary

| Step | Product Name | Starting Material | Key Reagents | Typical Yield (%) |

| 1 | N-Cbz-(S)-alanine | (S)-Alanine | Benzyl chloroformate, Na₂CO₃ | 90-95 |

| 2 | (S)-2-(benzyloxycarbonylamino)propan-1-ol | N-Cbz-(S)-alanine | LiAlH₄ | 85-90 |

| 3 | (S)-2-(benzylamino)propan-1-ol | (S)-2-(benzyloxycarbonylamino)propan-1-ol | H₂, Pd/C; Benzaldehyde, NaBH(OAc)₃ | 80-85 |

| 4 | (S)-1-(benzylamino)propan-2-yl methanesulfonate | (S)-2-(benzylamino)propan-1-ol | MsCl, TEA | >95 (crude) |

| 5 | tert-butyl (2-(((S)-1-(benzylamino)propan-2-yl)amino)ethyl)carbamate | (S)-1-(benzylamino)propan-2-yl methanesulfonate | N-Boc-ethylenediamine, K₂CO₃ | 70-75 |

| 6 | N¹-benzyl-(S)-propane-1,2-diamine derivative | Boc-protected diamine | TFA or HCl | >95 (crude) |

| 7 | (S)-1-Benzyl-5-methyl-1,4-diazepane | Deprotected diamine | NaBH₃CN | 60-70 |

Conclusion

This technical guide has outlined a comprehensive and reliable synthetic route for the preparation of (S)-1-Benzyl-5-methyl-1,4-diazepane. By employing a chiral pool strategy originating from (S)-alanine, this methodology ensures excellent control over the stereochemistry of the final product. The described protocols are based on well-established chemical transformations, providing a solid foundation for researchers and drug development professionals working on the synthesis of chiral 1,4-diazepane derivatives. The detailed step-by-step procedures and the rationale behind the experimental choices are intended to facilitate the successful implementation of this synthesis in a laboratory setting.

References

-

Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis. [Link]

-

The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. National Institutes of Health. [Link]

-

Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Publications. [Link]

-

Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands. Bioorganic & Medicinal Chemistry. [Link]

-

1,4‐Diazepane Ring‐Based Systems. ResearchGate. [Link]

-

Examples of chiral molecules in case of (a) alanine amino-acid, and... ResearchGate. [Link]

-

Enantiodetermining processes in the synthesis of alanine, serine, and isovaline. Royal Society of Chemistry. [Link]

-

Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. National Institutes of Health. [Link]

-

Highly enantioselective synthesis of rigid, quaternary 1,4-benzodiazepine-2,5-diones derived from proline. Semantic Scholar. [Link]

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

-

Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. Royal Society of Chemistry. [Link]

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. [Link]

-

Reductive amination. Wikipedia. [Link]

-

Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. [Link]

-

Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

-

Synthesis of 1,4-Diazepanes and Benzo[ b][1][2]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. PubMed. [Link]

-

Intramolecular reductive aminations for the formation of azepanes. ResearchGate. [Link]

-

1-BENZYL-5-METHYL-1,4-DIAZEPANE, (S)-. gsrs. [Link]

-

A chiral molecule and its different names: the amino acid alanine. ResearchGate. [Link]

-

Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

- Chiral resolution of an intermediate of suvorexant and cocrystals thereof.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Enantiodetermining processes in the synthesis of alanine, serine, and isovaline - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

An In-depth Technical Guide to 1-Benzyl-5-methyl-1,4-diazepane: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-5-methyl-1,4-diazepane is a chiral heterocyclic compound that has garnered significant attention in medicinal chemistry, primarily as a key building block in the synthesis of pharmacologically active molecules.[1] Its structure features a seven-membered 1,4-diazepane ring, a privileged scaffold in drug discovery known for its conformational flexibility and ability to interact with a variety of biological targets.[2] The stereochemistry at the 5-position, bearing a methyl group, is crucial for the biological activity of its downstream products. This guide provides a comprehensive overview of the nomenclature, structure, synthesis, and characterization of this compound, with a particular focus on the (R)-enantiomer, a pivotal intermediate in the synthesis of the dual orexin receptor antagonist, Suvorexant.[3]

IUPAC Nomenclature and Chemical Structure

The correct IUPAC name for this compound, including its stereochemistry, is (5R)-1-benzyl-5-methyl-1,4-diazepane or (5S)-1-benzyl-5-methyl-1,4-diazepane , depending on the chirality at the C5 carbon. The numbering of the diazepane ring begins at one of the nitrogen atoms and proceeds around the seven-membered ring.

The structure consists of a saturated seven-membered ring containing two nitrogen atoms at positions 1 and 4. A benzyl group is attached to the nitrogen at position 1, and a methyl group is attached to the carbon at position 5. The carbon at the 5-position is a chiral center.

Structural Representations:

-

Molecular Formula: C₁₃H₂₀N₂[4]

-

Molecular Weight: 204.31 g/mol [4]

-

SMILES (R-enantiomer): C[C@@H]1CCN(CCN1)CC2=CC=CC=C2[4]

-

InChI (R-enantiomer): InChI=1S/C13H20N2/c1-12-7-9-15(10-8-14-12)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3/t12-/m1/s1[4]

The 1,4-Diazepane Scaffold in Medicinal Chemistry

The 1,4-diazepane ring system is recognized as a "privileged structure" in medicinal chemistry. This is due to its widespread presence in biologically active compounds that exhibit a broad range of therapeutic properties. Derivatives of 1,4-diazepane have been reported to possess antipsychotic, anxiolytic, anticonvulsant, antibacterial, and antifungal activities, among others.[2] The conformational flexibility of the seven-membered ring allows for diverse spatial arrangements of substituents, enabling effective interaction with various biological targets.

Synthesis of (R)-1-Benzyl-5-methyl-1,4-diazepane

The synthesis of the enantiomerically pure (R)-1-benzyl-5-methyl-1,4-diazepane is a critical process, particularly for its application in the manufacture of Suvorexant. A common and effective synthetic route involves a multi-step process starting from commercially available chiral precursors.

Synthetic Workflow Overview

The overall synthetic strategy involves the coupling of two key fragments, followed by deprotection, intramolecular cyclization, and subsequent reduction of the resulting diamide.

Caption: Synthetic workflow for (R)-1-benzyl-5-methyl-1,4-diazepane.

Detailed Experimental Protocol

Step 1: Synthesis of (R)-methyl 2-(N-benzyl-3-((tert-butoxycarbonyl)amino)butanamido)acetate

-

To a solution of (R)-3-((tert-butoxycarbonyl)amino)butanoic acid (1.0 eq) and methyl 2-(benzylamino)acetate (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and triethylamine (Et₃N) (1.5 eq).

-

Cool the mixture to 0 °C and add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 5-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, partition the reaction mixture between ethyl acetate and a 10% aqueous citric acid solution.

-

Separate the organic layer, wash sequentially with 5% aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Causality Behind Experimental Choices: The use of EDC/HOBt is a standard and efficient method for amide bond formation, minimizing side reactions and racemization. Triethylamine acts as a base to neutralize the hydrochloride salt formed during the reaction.

Step 2: Synthesis of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione

-

Dissolve the product from Step 1 in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (typically a 1:1 ratio) and stir at room temperature for 1-2 hours to remove the Boc protecting group.

-

Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

Dissolve the resulting crude amine salt in methanol and add sodium methoxide (NaOMe) to promote intramolecular cyclization.

-

Stir the reaction at room temperature for 2 hours.

-

Concentrate the mixture and partition the residue between ethyl acetate and water.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione.

Causality Behind Experimental Choices: TFA is a strong acid that effectively cleaves the acid-labile Boc protecting group. Sodium methoxide is a strong base that facilitates the deprotonation of the newly formed amine, which then undergoes intramolecular nucleophilic attack on the ester to form the cyclic diamide.

Step 3: Synthesis of (R)-1-benzyl-5-methyl-1,4-diazepane

-

To a suspension of lithium aluminum hydride (LiAlH₄) (6.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add a solution of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione (1.0 eq) in THF.

-

Allow the reaction mixture to slowly warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield (R)-1-benzyl-5-methyl-1,4-diazepane as the final product.

Causality Behind Experimental Choices: Lithium aluminum hydride is a powerful reducing agent capable of reducing both amide carbonyls to the corresponding amines. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in easily filterable solid byproducts.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₂₀N₂ |

| Molecular Weight | 204.31 g/mol |

| Topological Polar Surface Area | 15.27 Ų |

| logP | 1.87 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 2 |

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, the benzylic methylene protons, the protons of the diazepane ring, and the methyl group protons. The exact chemical shifts and coupling patterns will be dependent on the solvent used.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display resonances for the aromatic carbons of the benzyl group, the benzylic carbon, the aliphatic carbons of the diazepane ring, and the methyl carbon.

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (m/z = 204.31). Common fragmentation patterns would likely involve the cleavage of the benzyl group (resulting in a fragment at m/z 91) and fragmentation of the diazepane ring.

Infrared (IR) Spectroscopy: The IR spectrum of 1,4-diazepane derivatives typically shows characteristic C-H stretching vibrations for both aromatic and aliphatic groups, as well as C-N stretching bands.

Conclusion

This compound, particularly the (R)-enantiomer, is a valuable chiral intermediate in synthetic organic and medicinal chemistry. Its synthesis, while multi-stepped, is well-established and relies on standard organic transformations. A thorough understanding of its synthesis, purification, and analytical characterization is crucial for its successful application in the development of novel therapeutics. The 1,4-diazepane scaffold continues to be an area of active research, and this guide provides a solid foundation for scientists and researchers working with this important class of molecules.

References

-

Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 686-703. Available at: [Link]

-

PubChem. (n.d.). (5R)-1-Benzyl-5-methyl-1,4-diazepane. National Center for Biotechnology Information. Retrieved from [Link]

-

Ramajayam, R., Giridhar, R., & Yadav, M. R. (2007). Current scenario of 1,4-diazepines as potent biomolecules--a mini review. Mini reviews in medicinal chemistry, 7(8), 793–812. Available at: [Link]

-

Journal of Organic Chemistry and Pharmaceutical Research. (2015). Synthesis and characterization of some 1,4-diazepines derivatives. Available at: [Link]

-

Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. (2016). Chinese Chemical Letters, 27(6), 843-846. Available at: [Link]

-

PubChem. (n.d.). (5R)-1-Benzyl-5-methyl-1,4-diazepane. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. (5R)-1-Benzyl-5-methyl-1,4-diazepane | C13H20N2 | CID 51624615 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Stereospecific World of 1-Benzyl-5-methyl-1,4-diazepane: A Technical Guide to the Biological Activity of its Enantiomers

Introduction: Chirality as a Determinant of Biological Function in 1,4-Diazepanes

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The inherent conformational flexibility of this seven-membered ring system allows for diverse interactions with various biological targets. However, the introduction of a chiral center, as seen in 1-Benzyl-5-methyl-1,4-diazepane, bifurcates this single chemical entity into two distinct molecules: the (R) and (S) enantiomers. These non-superimposable mirror images can and often do exhibit profoundly different biological activities, a critical consideration in drug development.[3]

This technical guide provides an in-depth exploration of the biological activities of the enantiomers of this compound. Our focus will be on elucidating the stereospecific interactions that govern their pharmacological profiles, with a particular emphasis on the (R)-enantiomer's pivotal role as a key building block in the synthesis of the dual orexin receptor antagonist, Suvorexant.[1] We will delve into the synthesis and chiral resolution of these enantiomers, their distinct biological roles, and the underlying structure-activity relationships that dictate their efficacy.

Synthesis and Stereochemical Resolution: Paving the Way for Enantiomer-Specific Investigation

The journey to understanding the distinct biological roles of the this compound enantiomers begins with their synthesis and separation. The initial synthesis typically yields a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. To investigate their individual biological activities, a robust chiral resolution strategy is paramount.

Protocol 1: Enantioselective Synthesis

An efficient method to obtain the desired enantiomer directly involves an enantioselective synthesis approach, starting from a chiral precursor. This strategy circumvents the need for resolving a racemic mixture, often leading to higher yields of the desired stereoisomer.

Step-by-Step Methodology:

-

Starting Material: The synthesis commences with a chiral precursor, such as (R)-3-((tert-butoxycarbonyl)amino)butanoic acid.[4][5]

-

Coupling Reaction: The chiral starting material is coupled with N-benzyl glycine ethyl ester in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an auxiliary nucleophile such as Hydroxybenzotriazole (HOBt).

-

Deprotection and Cyclization: The protecting group (e.g., Boc) is removed, and the molecule undergoes an intramolecular cyclization to form the diazepane ring.

-

Reduction: The resulting intermediate is then reduced to yield the final (R)-1-Benzyl-5-methyl-1,4-diazepane.[1]

Protocol 2: Chiral Resolution of Racemic Mixtures

Alternatively, the racemic mixture of a suitable precursor, such as (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate, can be separated into its constituent enantiomers through the formation of diastereomeric salts with a chiral resolving agent.

Step-by-Step Methodology:

-

Diastereomeric Salt Formation: The racemic mixture is treated with a chiral resolving agent, for example, (R)-(+)-1,1,2-triphenyl-1,2-ethanediol ((R)-TED), to form diastereomeric cocrystals.

-

Fractional Crystallization: The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

-

Liberation of the Enantiomer: The desired diastereomer is isolated and then treated to remove the chiral resolving agent, yielding the enantiomerically pure compound.

The choice between enantioselective synthesis and chiral resolution often depends on factors such as the availability of chiral starting materials, scalability, and overall cost-effectiveness.

Biological Activity of (R)-1-Benzyl-5-methyl-1,4-diazepane: A Key to Wakefulness Regulation

The biological significance of (R)-1-Benzyl-5-methyl-1,4-diazepane is intrinsically linked to its role as a crucial intermediate in the synthesis of Suvorexant, a potent and selective dual orexin receptor antagonist.[1] This connection firmly places the biological activity of the (R)-enantiomer within the realm of the orexin system, a key regulator of sleep and wakefulness.

The Orexin System and its Role in Arousal

The orexin system consists of two neuropeptides, orexin-A and orexin-B, and their corresponding G protein-coupled receptors, OX1R and OX2R.[6] These receptors are primarily located in the hypothalamus and play a critical role in promoting wakefulness and arousal. Dysregulation of the orexin system is implicated in sleep disorders such as narcolepsy.

Mechanism of Action: Orexin Receptor Antagonism

Suvorexant, and by extension, the biological relevance of its (R)-diazepane core, functions by blocking the binding of orexin-A and orexin-B to both OX1R and OX2R. This antagonism of the orexin receptors suppresses the wake drive, thereby facilitating the initiation and maintenance of sleep. The efficacy of Suvorexant in treating insomnia underscores the importance of the specific stereochemistry of its 1,4-diazepane moiety in achieving high-affinity binding to the orexin receptors. The precise (R)-configuration is essential for the therapeutic efficacy of the final drug, highlighting the critical role of stereochemistry in its interaction with the biological target.[1]

Biological Activity of (S)-1-Benzyl-5-methyl-1,4-diazepane: The Inferred Inactive Enantiomer

A comprehensive review of the scientific literature reveals a notable absence of direct experimental data on the biological activity of (S)-1-Benzyl-5-methyl-1,4-diazepane. Specifically, there are no published studies detailing its affinity for orexin receptors or its effects on other biological targets.

The stereospecific synthesis of Suvorexant, which exclusively utilizes the (R)-enantiomer, strongly implies that the (S)-enantiomer is the inactive or significantly less active form (the distomer) with respect to orexin receptor antagonism.[4][7] In drug development, it is a common principle that only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive, have a different pharmacological profile, or even contribute to undesirable side effects.

Given the high stereoselectivity of biological receptors, it is a well-founded inference that the three-dimensional arrangement of the (S)-enantiomer does not allow for optimal binding to the orexin receptors in the same manner as the (R)-enantiomer. Therefore, within the context of orexin receptor modulation, (S)-1-Benzyl-5-methyl-1,4-diazepane is presumed to be biologically inactive. Further research would be necessary to definitively confirm its pharmacological profile and to explore any potential activity at other biological targets.

Comparative Summary of Enantiomeric Properties

| Feature | (R)-1-Benzyl-5-methyl-1,4-diazepane | (S)-1-Benzyl-5-methyl-1,4-diazepane |

| Primary Biological Role | Key intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist.[1] | Presumed inactive enantiomer (distomer) with respect to orexin receptor antagonism. |

| Mechanism of Action | Its core structure is essential for the orexin receptor blockade by Suvorexant, which suppresses wakefulness.[6] | No direct experimental data available; inferred to have low or no affinity for orexin receptors. |

| Therapeutic Relevance | Crucial for the treatment of insomnia.[1] | Not known to have therapeutic relevance. |

Conclusion: The Decisive Role of Stereochemistry

The case of this compound enantiomers provides a compelling illustration of the principle of stereospecificity in pharmacology. The (R)-enantiomer is a cornerstone in the development of a novel therapy for insomnia due to its precise three-dimensional structure that is complementary to the orexin receptors. Conversely, the (S)-enantiomer is largely considered to be the inactive counterpart in this specific biological context.

This technical guide underscores the importance of chiral separation and enantiomerically pure synthesis in drug discovery and development. A thorough understanding of the stereochemical requirements of a biological target is paramount for the design of safe and effective medicines. Future investigations into the pharmacological profile of the (S)-enantiomer could provide further insights into the structure-activity relationships of 1,4-diazepane derivatives and potentially uncover novel biological activities.

References

- Yuan, H., Guo, L., & Pan, X. (2014). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate.

- Li, J., et al. (2024).

- Li, J., et al. (2024).

- Cox, C. D., et al. (2010). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2311-2315.

- Verma, A., et al. (2013). Synthesis, Spectral Studies and Biological Activity of Some 1, 5-Benzodiazepine Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(10), 3931-3937.

-

precisionFDA. (n.d.). This compound, (R)-. Retrieved from [Link]

-

GSRS. (n.d.). This compound, (S)-. Retrieved from [Link]

- Mohsin, N. U. A., & Qadir, M. I. (2017). Recent Structure Activity Relationship Studies of 1, 4-Benzodiazepines. Journal of Developing Drugs, 6(2), 1-6.

- Gotter, A. L., et al. (2012). Orexin Receptors: Pharmacology and Therapeutic Opportunities. Annual Review of Pharmacology and Toxicology, 52, 39-62.

-

precisionFDA. (n.d.). This compound, (S)-. Retrieved from [Link]

- Nagase, H., et al. (2020). Design and synthesis of orexin 1 receptor-selective agonists. Bioorganic & Medicinal Chemistry, 28(15), 115594.

- Yuan, H., Guo, L., & Pan, X. (2021). SYNTHESIS OF ANTI-INSOMNIA DRUG SUVOREXANT. HETEROCYCLES, 102(4), 742-750.

- Google Patents. (n.d.). Chiral resolution of an intermediate of suvorexant and cocrystals thereof.

- Panhelainen, A., & Korpi, E. R. (2012). Evidence for a role of inhibition of orexinergic neurons in the anxiolytic and sedative effects of diazepam: A c-Fos study. Pharmacology Biochemistry and Behavior, 101(4), 604-612.

- Skolnick, P., et al. (1984). The neuropharmacology of various diazepam antagonists. Pharmacology Biochemistry and Behavior, 21(4), 649-655.

-

U.S. Food and Drug Administration. (2014). Pharmacology Review(s) for NDA 204569Orig1s000. Retrieved from [Link]

- Winrow, C. J., & Renger, J. J. (2014). The Discovery of Suvorexant: Lessons Learned That Can Be Applied to Other CNS Drug Development Efforts. ACS Chemical Neuroscience, 5(1), 1-5.

-

PubChem. (n.d.). benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. html.rhhz.net [html.rhhz.net]

The Ascendancy of 1-Benzyl-5-methyl-1,4-diazepane: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The 1-benzyl-5-methyl-1,4-diazepane core is a chiral heterocyclic motif that has garnered substantial interest within the medicinal chemistry community. Its significance is underscored by its role as a pivotal structural component in the development of novel therapeutics, most notably as a cornerstone in the architecture of the dual orexin receptor antagonist, Suvorexant. This technical guide provides a comprehensive exploration of the this compound scaffold, from its fundamental chemical attributes and stereochemistry to detailed synthetic methodologies and its strategic application in drug design. We will delve into the structure-activity relationships of its derivatives and the intricate signaling pathways they modulate, thereby illuminating the rationale behind its designation as a privileged scaffold in contemporary drug discovery.

Introduction: The Concept of Privileged Scaffolds and the Rise of the 1,4-Diazepane Core

In the landscape of medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets.[1] This inherent versatility makes such scaffolds exceptionally valuable starting points for the design of novel therapeutics, as they offer a pre-validated foundation for achieving biological activity. The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms, has long been recognized for its broad spectrum of pharmacological activities, with derivatives exhibiting antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[2]

The strategic incorporation of specific substituents onto this core can fine-tune its interaction with biological targets and optimize its pharmacokinetic profile. The this compound scaffold represents a highly successful embodiment of this principle, particularly within the realm of central nervous system (CNS) drug discovery.[3] Its defining feature is the chiral center at the 5-position, which introduces a critical stereochemical element that profoundly influences biological activity.

Physicochemical and Stereochemical Properties of this compound

The this compound scaffold possesses a unique combination of structural features that contribute to its utility in drug design. The benzyl group at the 1-position provides a lipophilic handle that can engage in hydrophobic interactions within a binding pocket, while the two nitrogen atoms of the diazepane ring offer sites for hydrogen bonding and salt formation. The methyl group at the 5-position introduces a chiral center, leading to the existence of (R) and (S) enantiomers.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀N₂ | [4] |

| Molecular Weight | 204.31 g/mol | [4] |

| Stereochemistry | Exists as (R) and (S) enantiomers | [5] |

| Key Structural Features | 1,4-diazepane ring, 1-benzyl group, 5-methyl group (chiral center) | [5] |

The absolute configuration at the C5 position is paramount for the biological activity of many of its derivatives. For instance, in the case of the orexin receptor antagonist Suvorexant, the (R)-enantiomer of the this compound core is essential for its potent activity.[6]

Synthesis of the this compound Scaffold: A Detailed Protocol

The synthesis of the this compound scaffold can be achieved through a multi-step process that involves the formation of the diazepane ring and subsequent functionalization. A key aspect of the synthesis is the control of stereochemistry at the C5 position, which can be accomplished through the use of a chiral starting material or via chiral resolution of a racemic mixture.

Synthesis of Racemic this compound

A common approach to the racemic scaffold involves the reductive amination of a suitable precursor. The following is a representative, detailed protocol.

Experimental Protocol: Synthesis of (±)-1-Benzyl-5-methyl-1,4-diazepane

-

Step 1: Synthesis of the Diazepanedione Intermediate. A precursor, (±)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione, can be synthesized from appropriate starting materials, such as a protected amino acid derivative and benzylamine, through a series of condensation and cyclization reactions.

-

Step 2: Reduction of the Diazepanedione.

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄) (4.0 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of (±)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting mixture through a pad of celite and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude racemic this compound.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol) to afford the pure racemic product.

-

Chiral Resolution of this compound

The separation of the (R) and (S) enantiomers is crucial for the development of stereospecific drugs. This is often achieved through the formation of diastereomeric salts with a chiral resolving agent.

Experimental Protocol: Chiral Resolution using (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA) [7]

-

Dissolve the racemic this compound in a suitable solvent such as acetone or ethanol.

-

Add a solution of (+)-DBTA (0.5 to 1.0 equivalents) in the same solvent to the racemic mixture.

-

Allow the mixture to stand at room temperature or cool to induce the crystallization of one of the diastereomeric salts. The (R)-enantiomer typically crystallizes preferentially with (+)-DBTA.

-

Collect the crystalline diastereomeric salt by filtration and wash with a small amount of cold solvent.

-

To liberate the free base, dissolve the diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous base (e.g., sodium carbonate or sodium hydroxide solution).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantioenriched (R)-1-benzyl-5-methyl-1,4-diazepane.

-

The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Caption: A simplified diagram illustrating the primary downstream signaling pathways activated by orexin receptors, leading to neuronal excitation and wakefulness. Antagonists containing the this compound scaffold block these pathways.

Beyond Orexin Receptors: The Expanding Role of the 1,4-Diazepane Scaffold

While the success of Suvorexant has firmly established the this compound scaffold in the context of orexin receptor antagonism, the broader 1,4-diazepane framework has shown promise in targeting other biological systems. For instance, derivatives of the 1,4-diazepane scaffold have been investigated as potent farnesyltransferase inhibitors, which have potential applications in cancer therapy. [8]This demonstrates the versatility of the diazepane core and suggests that the this compound scaffold may also be a valuable starting point for developing inhibitors of other enzymes and receptors.

Conclusion: A Privileged Scaffold with a Bright Future

The this compound scaffold has proven to be a highly successful and privileged core structure in modern drug discovery. Its well-defined stereochemistry, synthetic accessibility, and favorable physicochemical properties have made it a cornerstone in the development of the first-in-class orexin receptor antagonist, Suvorexant. The detailed understanding of its synthesis and the structure-activity relationships of its derivatives provide a solid foundation for its application in targeting other biological systems. As our understanding of complex diseases continues to grow, the strategic deployment of such privileged scaffolds will undoubtedly continue to be a key driver of innovation in the discovery of new and effective medicines.

References

-

Aporphines: A privileged scaffold in CNS drug discovery. (2023). European Journal of Medicinal Chemistry, 115414. [Link]

- DeSimone, R. W., Currie, K. S., Mitchell, S. A., Darrow, J. W., & Pippin, D. A. (2004). Privileged structures: applications in drug discovery. Combinatorial chemistry & high throughput screening, 7(5), 473–493.

-

Rashid, M., Husain, A., & Mishra, R. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(6), 836-854. [Link]

- A Comparative Guide to Reducing Agents in 1,4-Diazepane Synthesis. (2025). BenchChem.

-

(5R)-1-Benzyl-5-methyl-1,4-diazepane. PubChem. [Link]

-

Potent Farnesyltransferase Inhibitors with 1,4-Diazepane Scaffolds as Novel Destabilizing Microtubule Agents in Hormone-Resistant Prostate Cancer. (2012). Journal of Medicinal Chemistry, 55(17), 7568-7583. [Link]

-

The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. ResearchGate. [Link]

-

Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (2012). Molecules, 17(9), 10636-10648. [Link]

- Gotter, A. L., Webber, A. L., Coleman, P. J., Renger, J. J., & Winrow, C. J. (2012). The orexin system: a critical regulator of sleep/wake and other physiological functions. Central nervous system & neurological disorders drug targets, 11(8), 951–973.

-

A concise synthesis of 1,4-dihydro-d[2][3]iazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. (2010). Bioorganic & Medicinal Chemistry Letters, 20(5), 1653-1656. [Link]

- Cox, C. D., Breslin, M. J., Whitman, D. B., Schreier, J. D., McGaughey, G. B., Bogusky, M. J., ... & Coleman, P. J. (2010). Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia. Journal of medicinal chemistry, 53(14), 5320–5332.

-

(R)-1-Benzyl-5-methyl-1,4-diazepane. Pharmaffiliates. [Link]

-

Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2018). Molecules, 23(9), 2194. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. benchchem.com [benchchem.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benthamscience.com [benthamscience.com]

- 7. mdpi.com [mdpi.com]

- 8. Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry and Conformational Analysis of 1-Benzyl-5-methyl-1,4-diazepane

Abstract

This technical guide provides a comprehensive exploration of the stereochemical and conformational complexities of 1-Benzyl-5-methyl-1,4-diazepane, a substituted seven-membered heterocyclic compound with significant relevance in medicinal chemistry. The presence of a stereocenter at the 5-position and the inherent flexibility of the 1,4-diazepane ring give rise to a rich conformational landscape. Understanding this landscape is paramount for researchers and drug development professionals, as the three-dimensional structure of a molecule dictates its biological activity. This document details the critical interplay between stereoisomerism and conformational isomerism in this molecule, outlines robust experimental and computational methodologies for its characterization, and provides field-proven insights into the interpretation of the resulting data. The protocols and analyses presented herein are designed to serve as a self-validating framework for the rigorous study of this and similar flexible ring systems.

Introduction: The Significance of Three-Dimensional Structure in Drug Design

The biological activity of a small molecule is intrinsically linked to its three-dimensional geometry. For flexible molecules such as this compound, this geometry is not static but rather a dynamic equilibrium of multiple conformations. The substituents on the diazepane ring, a benzyl group at the 1-position and a methyl group at the 5-position, further influence this conformational preference. The carbon atom at the 5-position constitutes a stereocenter, resulting in two enantiomers: (R)-1-benzyl-5-methyl-1,4-diazepane and (S)-1-benzyl-5-methyl-1,4-diazepane.[1] The distinct spatial arrangement of these enantiomers can lead to differential interactions with chiral biological targets like receptors and enzymes. For instance, the (R)-enantiomer of this compound is a key intermediate in the synthesis of certain pharmacologically active agents.[1]

This guide will delve into the critical aspects of the stereochemistry and conformational analysis of this molecule, providing a robust framework for its comprehensive characterization. We will explore both experimental and computational approaches, emphasizing the synergy between these techniques for a complete understanding of the molecule's behavior in different environments.

Stereochemistry: The Foundation of Molecular Chirality

The presence of a chiral center at the C5 position, bearing a methyl group, dictates the existence of two non-superimposable mirror images, the (R) and (S) enantiomers.

The absolute configuration of these enantiomers is crucial for their biological activity. Therefore, the synthesis and characterization of enantiomerically pure forms are often necessary in drug development. Chiral resolution of the racemic mixture or asymmetric synthesis are common strategies to obtain the desired enantiomer.

Conformational Analysis: Unraveling the Dynamic Landscape of the 1,4-Diazepane Ring

The seven-membered 1,4-diazepane ring is highly flexible and can adopt a variety of conformations. The most energetically favorable conformations for seven-membered rings are typically chair, boat, and twist-boat forms.[5] The presence of substituents and the nature of the solvent can significantly influence the equilibrium between these conformations.

Key Conformations

-

Chair (C): Often the ground state conformation for seven-membered rings, characterized by lower torsional strain. The substituents can occupy axial or equatorial-like positions.

-

Boat (B): A higher energy conformation compared to the chair, with potential for steric interactions across the ring.

-

Twist-Boat (TB): A flexible conformation that is often an intermediate in the interconversion between chair and boat forms. It can be a local energy minimum.

The relative energies of these conformations for this compound will depend on the steric and electronic effects of the benzyl and methyl groups. For instance, a bulky substituent will generally prefer an equatorial position to minimize steric hindrance.

Experimental Methodologies for Conformational Analysis

A multi-pronged experimental approach is essential for a thorough understanding of the conformational behavior of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the dynamic conformational equilibria of molecules in solution.[6] Variable-temperature NMR (VT-NMR) is particularly insightful.

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Toluene-d₈) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.

-

Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) on a high-field NMR spectrometer (≥400 MHz).

-

Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments of 10-20 K. At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a new spectrum.

-

Coalescence and Low-Temperature Limit: Continue lowering the temperature until significant peak broadening and eventual splitting into multiple signals are observed. The temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature (Tc). The low-temperature limit is reached when the signals are sharp and represent the individual, slowly exchanging conformers.

-

Data Analysis:

-

Chemical Shifts and Coupling Constants: Analyze the chemical shifts (δ) and coupling constants (J) of the low-temperature spectra to assign signals to specific conformers.

-

Integration: Integrate the signals of the different conformers at the low-temperature limit to determine their relative populations and calculate the Gibbs free energy difference (ΔG°) between them.

-

Lineshape Analysis: Perform a lineshape analysis at temperatures around coalescence to determine the free energy of activation (ΔG‡) for the conformational interconversion.

-

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive solid-state conformation of a molecule.[7][8] This technique offers precise bond lengths, bond angles, and torsional angles, revealing the preferred conformation in the crystalline lattice.

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα radiation.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.

-

Conformational Analysis: Analyze the refined structure to determine the conformation of the 1,4-diazepane ring and the orientation of the substituents.

It is crucial to remember that the solid-state conformation may not be the most stable conformation in solution due to packing forces in the crystal lattice.

Computational Chemistry: A Theoretical Lens on Conformation

Computational modeling provides invaluable insights into the conformational preferences and energetics of molecules, complementing experimental data.[9][10]

Density Functional Theory (DFT) Calculations

DFT is a robust method for calculating the electronic structure and properties of molecules, including their geometries and relative energies.

-

Initial Structure Generation: Generate initial 3D structures for the possible conformations (chair, boat, twist-boat) of both the (R) and (S) enantiomers of this compound.

-

Geometry Optimization: Perform geometry optimizations for each initial structure using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This will locate the nearest local energy minimum on the potential energy surface.

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

-

Relative Energy Analysis: Compare the calculated Gibbs free energies of the different conformers to predict their relative populations at a given temperature.

-

NMR Parameter Prediction: Calculate NMR chemical shifts and coupling constants using a method like the Gauge-Including Atomic Orbital (GIAO) method.[11] These calculated values can be compared with experimental data to validate the predicted conformational model.

Data Synthesis and Interpretation

The true power of this analytical approach lies in the synthesis of data from all three techniques: NMR, X-ray crystallography, and computational modeling.

| Technique | Information Provided | Key Considerations |

| VT-NMR | Conformational dynamics in solution, relative populations of conformers, energy barriers to interconversion. | Solvent effects can be significant. |

| X-ray Crystallography | Precise solid-state conformation, bond lengths, and angles. | The observed conformation may be influenced by crystal packing forces. |

| Computational Chemistry | Relative energies of conformers, optimized geometries, predicted NMR parameters. | Accuracy is dependent on the level of theory and basis set used. |

A self-validating system is achieved when the experimental and computational data converge. For example, if VT-NMR indicates a major and a minor conformer in solution, and DFT calculations predict two low-energy conformers with geometries and relative energies consistent with the NMR data, this provides strong evidence for the proposed conformational model. The solid-state structure from X-ray crystallography can then be used to anchor one of the possible conformations.

Conclusion: A Holistic Approach to Conformational Analysis

The stereochemical and conformational analysis of this compound is a multifaceted challenge that requires a synergistic application of experimental and computational techniques. A thorough understanding of its three-dimensional structure and dynamic behavior is not merely an academic exercise but a critical component of rational drug design and development. The methodologies outlined in this guide provide a robust framework for researchers to confidently elucidate the complex conformational landscape of this and other flexible heterocyclic systems, ultimately enabling the design of more potent and selective therapeutic agents.

References

- Benchchem. Stereochemistry of this compound: A Technical Guide.

-

Coleman, P. J., Schreier, J. D., McGaughey, G. B., Bogusky, M. J., Cox, C. D., Hartman, G. D., Ball, R. G., Harrell, C. M., Reiss, D. R., Prueksaritanont, T., Winrow, C. J., & Renger, J. J. (2010). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2311–2315. [Link]

-

Elguero, J., Jagerovic, N., Goya, P., & Silva, A. M. S. (2010). Molecular structure in the solid state by X-ray crystallography and SSNMR and in solution by NMR of two 1,4-diazepines. ResearchGate. [Link]

-

Sethuvasan, S., Karuppasamy, M., Ponnuswamy, M. N., & Ponnuswamy, S. (2023). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 12), 1153–1160. [Link]

-

Various Authors. (2009). 1,4-Diazepane Ring-Based Systems. ResearchGate. [Link]

-

Gouda, M. A., Eldien, H. F. S., & Girges, M. M. (2010). Investigation of diazepam drug using thermal analyses, mass spectrometry and semi-empirical MO calculation. ResearchGate. [Link]

-

gsrs. (n.d.). This compound, (S)-. [Link]

-

Katritzky, A. R., & Pozharskii, A. F. (2007). 1,4-Diazepines. ResearchGate. [Link]

-

Stankiewicz, A., & Rys, B. (n.d.). CONFORMATIONAL ANALYSIS OF BENZANNELATED NINE-MEMBERED RING LACTONES. Jagiellonian University. [Link]

-

precisionFDA. (n.d.). This compound, (R)-. [Link]

-

Aslam, F., Nayyar, A., & Irfan, A. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

-

Rabah, K., & Ghomari, K. (2015). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

-

Romba, I., Thiam, I. E., Thiam, M., Gaye, M., & Sall, A. S. (2012). 1,4-Ditosyl-1,4-diazepane. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3327. [Link]

-

Rao, K. S., Rao, K. N., Chavan, B., Muralikrishna, P., & Jayashree, A. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143. [Link]

-

Aitken, R. A., Sonecha, D. K., & Slawin, A. M. Z. (2020). Homopiperazine (Hexahydro-1,4-diazepine). Molbank, 2020(4), M1171. [Link]

-

PubChem. (n.d.). (5R)-1-Benzyl-5-methyl-1,4-diazepane. [Link]

-

St-Amour, R., & St-Jacques, M. (1983). The conformational properties of seven-membered heterocycles: 1,3-dioxacyclohept-5-ene and its 2-substituted derivatives. Canadian Journal of Chemistry, 61(1), 109-115. [Link]

-

Rittner, R. (2004). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]

-

Kleinpeter, E., & Sefkow, M. (2018). Differentiation between 6- and 7-Membered Rings Based on Theoretical Calculation of NMR Parameters. ResearchGate. [Link]

-

JenaLib. (n.d.). Conformational Analysis With Geometric & Experimental Constraints. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. GSRS [precision.fda.gov]

- 3. (5R)-1-Benzyl-5-methyl-1,4-diazepane | C13H20N2 | CID 51624615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. auremn.org.br [auremn.org.br]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ifj.edu.pl [ifj.edu.pl]

- 11. researchgate.net [researchgate.net]

Spectroscopic Characterization of 1-Benzyl-5-methyl-1,4-diazepane: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 1-benzyl-5-methyl-1,4-diazepane, a key chiral intermediate in the synthesis of the insomnia therapeutic, Suvorexant.[1][2] The correct structural elucidation and confirmation of this molecule are paramount for ensuring the quality and efficacy of the final active pharmaceutical ingredient. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is not only on the presentation of the data but also on the underlying principles and experimental methodologies required to obtain and interpret it.

Molecular Structure and Stereochemistry

This compound possesses a seven-membered diazepane ring with a benzyl group attached to one nitrogen and a methyl group at the 5-position. The carbon at the 5-position is a chiral center, leading to the existence of (R) and (S) enantiomers.[1] The (R)-enantiomer is the specific stereoisomer utilized in the synthesis of Suvorexant.[2] This guide will address the spectroscopic features of the molecule generically, as the standard NMR, IR, and MS techniques described herein will not differentiate between the enantiomers in an achiral environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of the carbon skeleton and the placement of substituents.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts, multiplicities, and coupling constants are detailed in Table 1.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.35 - 7.25 | Multiplet | 5H | Ar-H |

| 3.60 | Singlet | 2H | N-CH₂-Ph |